![molecular formula C15H16N2 B2358741 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline CAS No. 1016760-89-6](/img/structure/B2358741.png)
2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline
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Overview
Description
“2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline” is a chemical compound with the molecular formula C15H16N2 and a molecular weight of 224.31 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline” is 1S/C15H16N2/c16-14-7-3-1-6-13(14)11-17-10-9-12-5-2-4-8-15(12)17/h1-8H,9-11,16H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline” is a powder at room temperature . It has a melting point of 63-65°C .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
A significant area of research involving 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline and its derivatives is in the field of organic synthesis, particularly in the creation of heterocyclic compounds. The compound and its related structures are utilized in various synthetic pathways:
Indole Synthesis via Catalysis : The compound is involved in the synthesis of 2,3-disubstituted indoles through a process catalyzed by iridium or ruthenium. This synthesis is notable for its atom economy and its minimal production of byproducts (Turský et al., 2010).
Acid-Catalyzed Rearrangements : In another application, 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline derivatives undergo acid-catalyzed rearrangements, leading to the formation of complex structures with potential pharmaceutical relevance (Cardillo et al., 1992).
Transition Metal-Free Amination : The compound is also involved in transition metal-free amination processes, resulting in the formation of N-substituted 2,3-dihydroindoles and related compounds. This process highlights a sustainable approach to synthesizing pharmacologically interesting indoles (Beller et al., 2001).
Synthon in Heterocyclic Compound Synthesis : 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline derivatives serve as important synthons for the design and synthesis of various nitrogen-containing heterocyclic compounds and their annulated derivatives. This is particularly relevant in the context of molecular hybridization and the creation of complex molecular structures (Mmonwa & Mphahlele, 2016).
Antioxidant Properties : Certain derivatives of 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline have been investigated for their antioxidant activities, highlighting their potential therapeutic applications (Naik, Kumar, & Harini, 2011).
Applications in Material Science
The compound and its derivatives also find applications in material science, particularly in the synthesis of novel polymers with specific properties:
- Polymer Synthesis : Research has been conducted on the electrochemical synthesis of novel polymers based on derivatives of 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline. These polymers have potential applications in the fabrication of dye-sensitized solar cells, highlighting their relevance in energy conversion and storage technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Safety and Hazards
properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-14-7-3-1-6-13(14)11-17-10-9-12-5-2-4-8-15(12)17/h1-8H,9-11,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWQIFHKJLVCAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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